molecular formula C15H18N4O4 B2835492 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251626-96-6

2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2835492
CAS RN: 1251626-96-6
M. Wt: 318.333
InChI Key: GROUNMOAUUXSCF-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as AMPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMPPA is a derivative of pyrimidine and is classified as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives, synthesized starting from citrazinic acid, have been investigated for their antimicrobial properties. Compounds in this category have shown good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. This highlights their potential as a base for developing new antimicrobial agents (Hossan et al., 2012).

Ligand-Receptor Interactions

The compounds within this chemical class have also been studied for their interactions with specific receptors, such as the histamine H4 receptor (H4R). A series of 2-aminopyrimidines was synthesized, leading to the identification of potent ligands that exhibited anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Potential Antitumor Agents

There has been significant interest in exploring the antitumor potential of these compounds. Dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been synthesized, showing potent activity. These findings indicate that the pyrimidine scaffold is highly conducive to developing dual human TS-DHFR inhibitory activity, a promising avenue for cancer treatment (Gangjee et al., 2008). Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as multitargeted antifolates and potential antitumor agents, highlighting the versatility of this chemical framework in medicinal chemistry applications (Liu et al., 2016).

properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROUNMOAUUXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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